1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid
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Overview
Description
1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid is a complex organic compound that features a unique combination of a pyrazole ring and an indene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and the indene carboxylic acid. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions . The indene carboxylic acid can be prepared through Friedel-Crafts acylation of indene with a suitable acyl chloride, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation and acylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the pyrazole or indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, have diverse biological activities.
Pyrazole Derivatives: Pyrazole-containing compounds, such as celecoxib and rimonabant, are known for their therapeutic potential.
Uniqueness
1-[(1-Propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid is unique due to its combination of a pyrazole ring and an indene carboxylic acid moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[(1-propan-2-ylpyrazole-3-carbonyl)amino]-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11(2)20-10-8-14(19-20)15(21)18-17(16(22)23)9-7-12-5-3-4-6-13(12)17/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIFVKCIFHIFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2(CCC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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